

Unraveling the Architecture of Bilaid A: A Technical Guide to its Structural Elucidation

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Compound of Interest

Compound Name: *Bilaid A*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of **Bilaid A**, a novel tetrapeptide with weak μ -opioid agonist activity, isolated from the Australian estuarine fungus *Penicillium* sp. MST-MF667. The determination of its unique molecular architecture, featuring an alternating L-D-L-D stereochemical configuration, was accomplished through a combination of advanced spectroscopic and chemical techniques. This document provides a comprehensive overview of the data and methodologies employed, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic and Physicochemical Characterization

The foundational step in the structural elucidation of **Bilaid A** involved its isolation and characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provided crucial information regarding the elemental composition, molecular weight, and the intricate connectivity of atoms within the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for **Bilaid A**

Parameter	Value
Molecular Formula	C ₂₈ H ₃₈ N ₄ O ₅
Molecular Weight	510.63 g/mol
HR-ESI-MS ([M+H] ⁺)	m/z 511.2869 (calculated for C ₂₈ H ₃₉ N ₄ O ₅ ⁺ , 511.2915)

The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which indicated a molecular weight of 510.63 g/mol .

Further detailed structural information was gleaned from one- and two-dimensional NMR experiments. The proton (¹H) and carbon (¹³C) NMR spectra revealed the presence of four amino acid residues.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Bilaid A** (in DMSO-d₆)

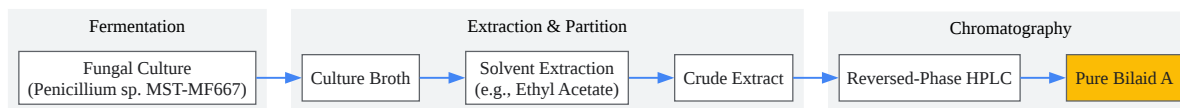
Position	Amino Acid Residue	¹³ C Chemical Shift (δC, ppm)	¹ H Chemical Shift (δH, ppm, J in Hz)
1	L-Phenylalanine	173.5 (C=O), 137.8 (C), 129.2 (CHx2), 128.1 (CHx2), 126.3 (CH), 54.5 (α-CH), 37.1 (β-CH ₂)	8.15 (d, J=8.5, NH), 4.45 (m, α-CH), 3.05 (dd, J=13.8, 4.5, β-CHa), 2.90 (dd, J=13.8, 9.5, β-CHb)
2	D-Valine	171.8 (C=O), 59.2 (α-CH), 30.2 (β-CH), 19.2 (γ-CH ₃), 18.5 (γ'-CH ₃)	8.05 (d, J=8.8, NH), 4.20 (t, J=8.8, α-CH), 2.00 (m, β-CH), 0.85 (d, J=6.8, γ-CH ₃), 0.80 (d, J=6.8, γ'-CH ₃)
3	L-Valine	171.5 (C=O), 58.9 (α-CH), 30.4 (β-CH), 19.4 (γ-CH ₃), 18.8 (γ'-CH ₃)	7.95 (d, J=9.0, NH), 4.15 (t, J=9.0, α-CH), 1.95 (m, β-CH), 0.90 (d, J=6.7, γ-CH ₃), 0.88 (d, J=6.7, γ'-CH ₃)
4	D-Phenylalanine	172.9 (C=O), 138.2 (C), 129.5 (CHx2), 128.4 (CHx2), 126.5 (CH), 55.1 (α-CH), 37.5 (β-CH ₂)	8.30 (d, J=8.2, NH), 4.60 (m, α-CH), 3.15 (dd, J=13.5, 4.2, β-CHa), 2.95 (dd, J=13.5, 10.0, β-CHb)

Experimental Protocols

The structural elucidation of **Bilaid A** was a multi-step process, beginning with the fermentation of the source organism and culminating in the chemical synthesis for stereochemical confirmation.

Fermentation and Isolation

The fungal strain *Penicillium* sp. MST-MF667 was cultured in a suitable broth medium to produce the target secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate **Bilaid A**.



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Figure 1. Isolation workflow for **Bilaid A**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 600 MHz spectrometer using DMSO- d_6 as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Stereochemical Analysis

The absolute stereochemistry of the amino acid residues was determined by Marfey's analysis. This involved the acid hydrolysis of **Bilaid A**, followed by derivatization of the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The resulting diastereomeric derivatives were then analyzed by HPLC and compared with authentic standards.



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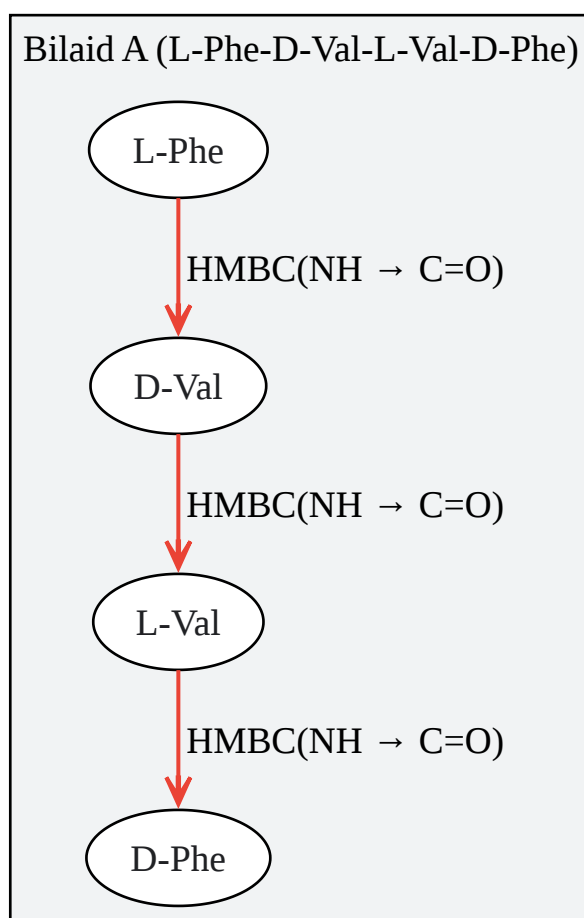
Figure 2. Workflow for the stereochemical determination of **Bilaid A**.

Total Synthesis

To unequivocally confirm the proposed structure and stereochemistry, **Bilaid A** was prepared by solid-phase peptide synthesis (SPPS). The synthesis was performed on a rink amide resin using Fmoc-protected amino acids. The sequential coupling of Fmoc-D-Phe-OH, Fmoc-L-Val-OH, Fmoc-D-Val-OH, and Fmoc-L-Phe-OH, followed by cleavage from the resin and purification by HPLC, yielded synthetic **Bilaid A**. The spectroscopic data of the synthetic material were identical to those of the natural product, confirming the structure as L-Phe-D-Val-L-Val-D-Phe.

Structural Connectivity and Key Correlations

The sequence of the tetrapeptide was established through the analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data. Key HMBC correlations were observed between the amide protons and the carbonyl carbons of adjacent amino acid residues, as depicted below.



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Figure 3. Key HMBC correlations establishing the amino acid sequence of **Bilaid A**.

Conclusion

The structural elucidation of **Bilaid A** was achieved through a systematic application of modern analytical techniques. High-resolution mass spectrometry provided the elemental composition, while a suite of NMR experiments established the planar structure and amino acid sequence. The unique alternating L-D-L-D stereochemistry was definitively determined by Marfey's analysis and confirmed by total synthesis. This comprehensive structural information is fundamental for understanding the structure-activity relationship of **Bilaid A** at the μ -opioid receptor and provides a basis for the design of novel analgesic agents.

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